1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine
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Overview
Description
1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine is an organic compound with the molecular formula C16H26N2O2 It is a derivative of piperazine, a heterocyclic amine, and contains both ether and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine typically involves the reaction of 1-methylpiperazine with 2-(2-methylphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is heated to a suitable temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of solvents like toluene or dimethylformamide (DMF) can help dissolve the reactants and improve the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-{2-[2-(phenylthio)ethoxy]ethyl}piperazine
- 1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine oxalate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H26N2O2 |
---|---|
Molecular Weight |
278.39g/mol |
IUPAC Name |
1-methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine |
InChI |
InChI=1S/C16H26N2O2/c1-15-5-3-4-6-16(15)20-14-13-19-12-11-18-9-7-17(2)8-10-18/h3-6H,7-14H2,1-2H3 |
InChI Key |
FVGANNGJRCSLQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCOCCN2CCN(CC2)C |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCN2CCN(CC2)C |
Origin of Product |
United States |
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